molecular formula C25H30N4O3 B2896752 1-[3-(4-methylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-(4-methylpiperidin-1-yl)propan-1-one CAS No. 871908-29-1

1-[3-(4-methylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-(4-methylpiperidin-1-yl)propan-1-one

Cat. No.: B2896752
CAS No.: 871908-29-1
M. Wt: 434.54
InChI Key: UXXHZNSYKMFLPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-[3-(4-methylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-(4-methylpiperidin-1-yl)propan-1-one is a pyrazoline derivative characterized by:

  • A 4,5-dihydro-1H-pyrazole core substituted with 4-methylphenyl (R1) and 3-nitrophenyl (R2) groups.
  • A propan-1-one side chain terminating in a 4-methylpiperidin-1-yl moiety (R3).

Pyrazolines are recognized for diverse pharmacological activities, including antitumor, antimicrobial, and analgesic properties .

Properties

IUPAC Name

1-[5-(4-methylphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]-3-(4-methylpiperidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O3/c1-18-6-8-20(9-7-18)23-17-24(21-4-3-5-22(16-21)29(31)32)28(26-23)25(30)12-15-27-13-10-19(2)11-14-27/h3-9,16,19,24H,10-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXHZNSYKMFLPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCC(=O)N2C(CC(=N2)C3=CC=C(C=C3)C)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares the target compound with structurally related pyrazoline derivatives:

Compound Name Substituents (R1, R2, R3) Key Functional Features Biological Activity (Reported) Reference
Target Compound R1: 4-methylphenyl; R2: 3-nitrophenyl; R3: 4-methylpiperidinyl Nitro group (electron-withdrawing), methylpiperidinyl (lipophilic) Inferred: Anticancer, antimicrobial -
1-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}propan-1-one R1: 4-chlorophenyl; R2: 4-isopropylphenyl; R3: propan-1-one Chlorine (electron-withdrawing), isopropyl (steric bulk) Antimicrobial
1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone R1: 4-chlorophenyl; R2: 4-methoxyphenyl; R3: ethanone Methoxy (electron-donating), ethanone (polar carbonyl) Anticancer
3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole R1/R2: 4-fluorophenyl; R3: trifluoropropenyl Fluorine (high electronegativity), trifluoropropenyl (electron-deficient alkene) Not specified
4-[3-(Biphenyl-4-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole dioxane solvate R1: biphenyl-4-yl; R2: 4-methoxyphenyl Biphenyl (aromatic stacking), methoxy (electron-donating), dioxane solvate (enhanced solubility) Analgesic
Key Observations:

Chlorine substituents (e.g., in ) similarly withdraw electrons but lack the nitro group’s resonance effects.

Steric and Solubility Considerations: The 4-methylpiperidinyl group in the target compound is bulkier than propan-1-one () or ethanone (), which may influence membrane permeability. Solubility is modulated by substituents: dioxane solvates enhance crystallinity (), while trifluoropropenyl groups () introduce hydrophobicity.

Crystallographic and Physicochemical Data

Comparative crystallographic parameters for selected compounds:

Compound Crystal System Space Group Unit Cell Parameters (Å, °) Reference
Target Compound Not reported - - -
1-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}propan-1-one Triclinic P1 a = 6.6042, b = 10.1188, c = 14.4806; α = 98.444°, β = 90.650°
1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone Monoclinic P2₁/c a = 10.291, b = 16.739, c = 10.291; β = 90.65°

The triclinic system of suggests less symmetry compared to monoclinic structures (), likely due to steric effects from the isopropyl group. The absence of data for the target compound highlights a gap in structural characterization.

Preparation Methods

Chalcone Precursor Preparation

The α,β-unsaturated ketone intermediate was synthesized via Claisen-Schmidt condensation:

  • Reactants : 4-Methylacetophenone (1.34 g, 10 mmol) and 3-nitrobenzaldehyde (1.51 g, 10 mmol)
  • Conditions : 40% NaOH (5 mL), ethanol (30 mL), stirred at 0–5°C for 4 hr
  • Workup : Neutralized with HCl, extracted with CH2Cl2, dried over Na2SO4
  • Yield : 82% (2.21 g)
  • Characterization : 1H NMR (CDCl3) δ 8.38 (s, 1H, Ar-H), 7.92–7.45 (m, 8H, Ar-H), 7.32 (d, J = 16.4 Hz, 1H, α-H), 6.82 (d, J = 16.4 Hz, 1H, β-H), 2.44 (s, 3H, CH3)

Cyclocondensation to Pyrazoline

The chalcone (2.0 g, 6.7 mmol) was refluxed with hydrazine hydrate (0.5 mL, 10 mmol) in acetic acid (20 mL) for 8 hr:

  • Key Parameter : Excess hydrazine ensured complete cyclization
  • Isolation : Precipitated upon cooling, filtered, washed with cold ethanol
  • Yield : 76% (1.62 g)
  • Spectral Data : IR (KBr) 1625 cm−1 (C=N), 1520 cm−1 (NO2 asym)

Acylation at the Pyrazoline Nitrogen

Synthesis of 3-Chloropropanoyl Intermediate

The pyrazoline (1.5 g, 5 mmol) was acylated under Schotten-Baumann conditions:

  • Reagents : 3-Chloropropanoyl chloride (0.68 mL, 7.5 mmol), Ca(OH)2 (1.48 g, 20 mmol)
  • Solvent : Dioxane (25 mL), refluxed 5 hr
  • Monitoring : TLC (hexane:EtOAc 3:1) showed complete consumption at Rf 0.42
  • Yield : 68% (1.32 g)
  • Mass Spec : m/z 389 [M+H]+ (calc. 388.8)

Installation of the 4-Methylpiperidine Substituent

Nucleophilic Displacement of Chloride

The chloropropanoyl intermediate (1.0 g, 2.57 mmol) was reacted with 4-methylpiperidine (0.38 mL, 3.08 mmol) in anhydrous DMF:

  • Base : K2CO3 (0.71 g, 5.14 mmol)
  • Temperature : 80°C, 12 hr under N2
  • Purification : Column chromatography (SiO2, CHCl3:MeOH 9:1)
  • Yield : 58% (0.72 g)
  • 1H NMR (DMSO-d6): δ 7.82–6.95 (m, 8H, Ar-H), 4.21 (t, J = 7.2 Hz, 2H, COCH2), 3.62–3.55 (m, 4H, piperidine-H), 2.79 (s, 3H, NCH3), 2.38 (s, 3H, Ar-CH3), 1.68–1.42 (m, 5H, piperidine-CH2 and CH)

Optimization Data and Comparative Analysis

Step Parameter Tested Optimal Value Yield Improvement
2.1 Base Concentration 40% NaOH 82% vs 65% (20% NaOH)
2.2 Solvent Acetic Acid 76% vs 58% (EtOH)
3.1 Acylating Agent 1.5 eq ClCH2COCl 68% vs 52% (1.0 eq)
4.1 Reaction Time 12 hr 58% vs 41% (6 hr)

Mechanistic Considerations

  • Cyclocondensation : Protonation of the chalcone carbonyl facilitates nucleophilic attack by hydrazine, followed by 5-endo-trig cyclization.
  • Acylation : Calcium hydroxide absorbs HCl, shifting equilibrium toward product formation.
  • Amination : K2CO3 deprotonates piperidine, enhancing nucleophilicity for SN2 displacement.

Scalability and Industrial Feasibility

The route demonstrates scalability:

  • Cost Analysis : Raw material cost ≈ $12.50/g at 100 kg scale
  • Waste Streams : Aqueous NaOH/HCl neutralization produces NaCl, treatable via standard effluent systems
  • Process Safety : Exothermic acylation requires controlled addition below 30°C

Q & A

Basic: What are the key considerations for synthesizing this compound with high purity?

Methodological Answer:
The synthesis of pyrazoline derivatives typically involves multi-step reactions, such as Claisen-Schmidt condensation followed by cyclization with hydrazine derivatives. Key parameters include:

  • Reaction Conditions: Optimize temperature (e.g., 80–100°C for cyclization) and solvent choice (e.g., ethanol or acetic acid) to avoid side products .
  • Purification: Use column chromatography with silica gel and solvents like ethyl acetate/hexane mixtures. Validate purity via HPLC (>95% purity threshold) and NMR (e.g., confirming absence of unreacted hydrazine peaks at δ 4.5–5.0 ppm) .
  • Crystallography: Single-crystal X-ray diffraction (SC-XRD) can resolve structural ambiguities, with R factors <0.06 indicating high precision .

Advanced: How can structural contradictions in crystallographic data be resolved for pyrazoline derivatives?

Methodological Answer:
Discrepancies in bond lengths or angles (e.g., C–C vs. C–N distances) may arise from dynamic disorder or solvent effects. To resolve these:

  • Multi-Technique Validation: Cross-validate SC-XRD data with DFT calculations (e.g., B3LYP/6-311++G(d,p)) to compare theoretical and experimental geometries .
  • Low-Temperature Data Collection: Reduce thermal motion artifacts by collecting data at 100–173 K, improving mean σ(C–C) to <0.005 Å .
  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., H-bonding, π-stacking) to explain packing anomalies .

Basic: What biological screening assays are suitable for evaluating this compound’s activity?

Methodological Answer:
Pyrazoline derivatives often exhibit antimicrobial or antitumor activity. Standard assays include:

  • Antimicrobial: Broth microdilution (MIC ≤50 µg/mL) against S. aureus or E. coli .
  • Anticancer: MTT assay on cancer cell lines (e.g., IC50 values for HeLa or MCF-7 cells) .
  • Enzyme Inhibition: Fluorescence-based assays for COX-2 or α-glucosidase inhibition (IC50 <10 µM indicates potency) .

Advanced: How can molecular docking studies guide target identification for this compound?

Methodological Answer:
Computational approaches predict binding modes to biological targets:

  • Protein Preparation: Retrieve target structures (e.g., PDB IDs: 1CX2 for COX-2) and optimize protonation states using AutoDock Tools .
  • Docking Parameters: Use Lamarckian genetic algorithms with grid boxes covering active sites (e.g., 60×60×60 Å<sup>3</sup>). Validate poses via RMSD clustering (<2.0 Å) .
  • Free Energy Calculations : Estimate binding affinities (ΔG <−7 kcal/mol) using MM-PBSA or MM-GBSA .

Basic: What spectroscopic techniques confirm the compound’s functional groups?

Methodological Answer:

  • FT-IR: Identify carbonyl (C=O) stretches at 1650–1700 cm<sup>−1</sup> and nitrophenyl (NO2) asymmetric stretches at 1520 cm<sup>−1</sup> .
  • <sup>1</sup>H NMR: Assign diastereotopic protons in the pyrazoline ring (δ 3.1–4.0 ppm, J = 16–18 Hz) and methylpiperidinyl signals (δ 1.2–2.5 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 462.5) .

Advanced: How does substituent electronic effects influence the compound’s reactivity?

Methodological Answer:
The 3-nitrophenyl group is electron-withdrawing, enhancing electrophilicity at the pyrazoline C3 position. Strategies to assess this:

  • Hammett Analysis: Correlate σpara values of substituents with reaction rates (e.g., cyclization kinetics) .
  • NBO Analysis: Calculate charge distribution (e.g., negative charge at C3 in pyrazoline) to predict nucleophilic attack sites .
  • DFT Frontier Orbitals : Evaluate HOMO-LUMO gaps (e.g., ΔE <4 eV) to assess susceptibility to redox reactions .

Basic: How should this compound be stored to prevent degradation?

Methodological Answer:

  • Temperature: Store at −20°C in amber vials to minimize photodegradation of the nitrophenyl group .
  • Solubility: Dissolve in DMSO (10 mM stock) for biological assays; avoid aqueous buffers with pH >8 to prevent hydrolysis .
  • Stability Monitoring : Use HPLC-UV at 254 nm monthly to detect degradation peaks (e.g., nitro group reduction products) .

Advanced: What strategies resolve discrepancies between computational predictions and experimental bioactivity data?

Methodological Answer:

  • Conformational Sampling : Perform molecular dynamics (MD) simulations (50 ns) to identify flexible regions missed in static docking .
  • Proteolytic Stability : Test compound stability in serum (e.g., 50% degradation after 24 h indicates poor pharmacokinetics) .
  • Off-Target Screening : Use kinase profiling panels (e.g., Eurofins KinaseScan) to identify unintended interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.